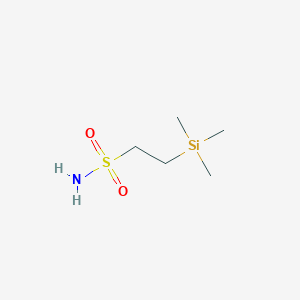

2-(Trimethylsilyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-trimethylsilylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZASHBBAFBWNFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451665 | |

| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125486-96-6 | |

| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Applications of 2-(trimethylsilyl)ethanesulfonamide in Modern Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the multifaceted roles of 2-(trimethylsilyl)ethanesulfonamide and its parent sulfonyl chloride, primarily as a robust and selectively removable protecting group for amines. It provides an in-depth look at its applications, experimental protocols, and the underlying chemical principles that make it a valuable tool in complex molecule synthesis.

Introduction: The SES Group in Amine Protection

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. Sulfonamides are a well-established class of amine protecting groups, prized for their exceptional stability across a wide array of reaction conditions, including acidic and oxidative environments.[1][2] However, this inherent robustness can be a double-edged sword, as their removal often demands harsh conditions that are incompatible with sensitive substrates.[1][3]

The 2-(trimethylsilyl)ethanesulfonyl (SES) group offers a superior solution, merging the stability of traditional sulfonamides with the ability to be cleaved under remarkably mild and selective conditions.[3] This is achieved by incorporating a β-silicon atom, which facilitates a fluoride-induced elimination. This compound (SES-NH2) itself serves as a key reagent for directly introducing this protected nitrogen functionality into molecules.[2] This guide explores the synthesis, application, and advantages of the SES group in modern synthetic chemistry.

Core Application: The SES Group as a Protective Strategy for Amines

The primary application of the SES group is the protection of primary and secondary amines. The protection is typically achieved by reacting the amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a base.[3]

2.1 Advantages of the SES Protecting Group:

-

High Stability: SES-protected amines are stable to a broad range of reagents and reaction conditions, making them compatible with many subsequent synthetic transformations.[1]

-

Mild and Orthogonal Deprotection: The key advantage of the SES group is its facile cleavage under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[1] This deprotection strategy is orthogonal to many other common protecting groups (e.g., Boc, Cbz, esters), allowing for selective deprotection in complex molecules.[2]

-

Reduced Basicity and Nucleophilicity: Upon conversion to a sulfonamide, the amine's basicity and nucleophilicity are significantly attenuated, preventing interference in subsequent reactions.[1]

-

Activation of the N-H Bond: The resulting sulfonamide N-H bond is sufficiently acidic to participate in further functionalization, such as N-alkylation and Mitsunobu reactions.[1]

Caption: Fluoride-mediated deprotection of an N-SES protected amine via β-elimination.

3.3 Data Presentation: Reaction Conditions

Specific yields and reaction times are highly substrate-dependent. The following tables provide representative conditions for these transformations.

Table 1: Representative Conditions for Amine Protection using SES-Cl

| Amine Substrate | Base | Solvent | Temperature (°C) | Typical Time (h) |

| Primary Alkylamine | Triethylamine | CH₂Cl₂ | 0 to RT | 2 - 6 |

| Aniline | Pyridine | CH₂Cl₂ | 0 to RT | 4 - 12 |

| Secondary Amine | NaH | DMF / THF | 0 to RT | 6 - 24 |

| Hindered Amine | AgCN | Acetonitrile | Reflux | 12 - 48 |

Note: An alternative procedure using silver cyanide has been employed to improve yields in difficult protection reactions.[3]

Table 2: Representative Conditions for SES Group Deprotection

| Fluoride Source | Solvent | Temperature (°C) | Typical Time (h) | Notes |

| TBAF | Acetonitrile / THF | 60 - 80 | 2 - 8 | Most common method. |

| CsF | DMF | 80 - 100 | 4 - 12 | Often used for less reactive substrates. |

| TASF | DMF | RT | 1 - 4 | Tris(dimethylamino)sulfonium difluorotrimethylsilicate; highly reactive. [3] |

| HF | Acetonitrile | 0 to RT | 1 - 3 | Effective but requires special handling. [3] |

| 6 N HCl | Dioxane | Reflux | 12 - 24 | Harsh conditions, not commonly used. [3] |

Broader Synthetic Utility of SES Derivatives

Beyond its role in protection/deprotection schemes, this compound (SES-NH2) and related derivatives are valuable reagents for introducing nitrogen functionalities.

4.1 Direct Introduction of a Protected Nitrogen

This compound (SES-NH2) is an effective nucleophile for introducing a protected amine group. It is particularly useful in metal-catalyzed cross-coupling reactions. [3]

-

Palladium-Catalyzed Sulfonamidation: SES-NH2 participates in palladium-catalyzed coupling reactions with electron-deficient aryl and heteroaryl halides (bromides and chlorides) to afford the corresponding N-aryl-SES-sulfonamides in good to excellent yields. This method provides a direct route to protected aromatic amines.

Caption: Palladium-catalyzed synthesis of aryl sulfonamides using SES-NH₂.

4.2 Other SES Reagents in Synthesis

-

SES-Azide (SES-N₃): Prepared from SES-Cl and sodium azide, SES-N₃ is used in metal-catalyzed aziridination of alkenes. In some asymmetric transformations, it has demonstrated higher enantioselectivity compared to traditional nosyl azides while maintaining similar yields. [3]* SES-Aziridines: These compounds can act as synthetic intermediates. For example, in a synthesis of (+)-preussin, the opening of a SES-aziridine followed by a TBAF-mediated isomerization and cyclization occurred with concomitant removal of the SES group, showcasing a tandem deprotection-cyclization strategy. [3]* Activation and Ring Formation: N-sulfonylation with SES-Cl can acidify an amine nitrogen and simultaneously provide a leaving group. This strategy has been used in the synthesis of L-azetidine-2-carboxylic acid, where treatment of a bis-SES compound with a base induced cyclization. [3]

Conclusion

This compound and its parent sulfonyl chloride are powerful and versatile reagents in organic synthesis. The SES group provides an exceptionally stable protecting group for amines that can be selectively removed under mild, fluoride-mediated conditions, offering a distinct advantage over traditional sulfonamides. [1][2]Furthermore, the utility of SES-NH2 and SES-N₃ as reagents for the direct introduction of nitrogen-containing functionalities expands their importance. For researchers in drug discovery and complex molecule synthesis, the combination of high stability and gentle, orthogonal deprotection makes the SES group an indispensable tool for navigating challenging synthetic pathways.

References

An In-depth Technical Guide to 2-(trimethylsilyl)ethanesulfonamide

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and spectroscopic characteristics of 2-(trimethylsilyl)ethanesulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound, often abbreviated as SES-NH2, is a versatile chemical reagent primarily utilized in organic synthesis. Its key application lies in the introduction of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group for amines. The SES group is favored for its stability across a wide range of reaction conditions and its facile, mild removal, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals.[1]

The structure of this compound features a sulfonamide functional group attached to an ethyl chain, which is in turn bonded to a trimethylsilyl group.

Molecular Structure:

(CH₃)₃SiCH₂CH₂SO₂NH₂

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₅NO₂SSi | |

| Molecular Weight | 181.33 g/mol | |

| CAS Number | 125486-96-6 | |

| Appearance | Solid | |

| Melting Point | 81-87 °C | |

| Boiling Point | 253.0 ± 42.0 °C (Predicted) | |

| Density | 1.057 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.99 ± 0.60 (Predicted) | |

| Solubility | Soluble in benzene, chloroform, dichloromethane, ether, methanol, and toluene. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from vinyltrimethylsilane. The first step involves the formation of sodium 2-(trimethylsilyl)ethanesulfonate, which is then converted to 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl). The final step is the amination of SES-Cl to yield the desired product.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Sodium 2-(trimethylsilyl)ethanesulfonate [2]

-

To a 500-mL round-bottomed flask flushed with argon and equipped with a magnetic stirring bar, add vinyltrimethylsilane (28.0 mL, 181 mmol), methanol (70 mL), and tert-butyl perbenzoate (0.70 mL, 3.6 mmol).

-

To this solution, add a solution of sodium bisulfite (36.1 g, 347 mmol) in 70 mL of water.

-

Equip the flask with a condenser and heat the resulting suspension in an oil bath at 50°C under argon for 48 hours.

-

After cooling to room temperature, concentrate the reaction mixture by rotary evaporation to remove most of the methanol.

-

Filter the resulting white precipitate and wash it with methanol.

-

Combine the filtrate and washings, and concentrate them further.

-

Dry the resulting white solid under vacuum at 100°C for 12 hours to yield crude sodium 2-(trimethylsilyl)ethanesulfonate.

Step 2: Synthesis of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) [2]

-

In a flask equipped with a magnetic stirrer, an addition funnel, and a gas outlet, place the crude sodium 2-(trimethylsilyl)ethanesulfonate from the previous step.

-

Cool the flask to 0°C in an ice-water bath.

-

Charge the addition funnel with thionyl chloride (80 mL, 1.10 mol) and add it dropwise to the sodium salt.

-

After the addition is complete, slowly add N,N-dimethylformamide (DMF) (0.40 mL, 5.2 mmol) via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of sulfur dioxide ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-(trimethylsilyl)ethanesulfonyl chloride as a colorless liquid.

Step 3: Synthesis of this compound [3]

-

Dissolve 2-(trimethylsilyl)ethanesulfonyl chloride in dichloromethane in a flask and cool the solution to 0°C.

-

Bubble anhydrous ammonia gas through the stirred solution or add concentrated ammonium hydroxide dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound as a white solid.

Spectroscopic Properties

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~ 0.1 | Singlet | - | Si(CH ₃)₃ |

| ~ 1.1 | Triplet | ~ 8 | SiCH ₂ | |

| ~ 3.2 | Triplet | ~ 8 | SO₂CH ₂ | |

| ~ 4.8 | Broad Singlet | - | NH ₂ | |

| ¹³C NMR | ~ -2.0 | Quartet | - | Si(C H₃)₃ |

| ~ 15.0 | Triplet | - | SiC H₂ | |

| ~ 58.0 | Triplet | - | SO₂C H₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1350-1310 | Strong | S=O stretch (asymmetric) |

| 1250 | Strong | Si-CH₃ symmetric deformation |

| 1160-1140 | Strong | S=O stretch (symmetric) |

| 860-840 | Strong | Si-C stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation patterns of both trimethylsilyl and sulfonamide moieties.

| m/z | Proposed Fragment Ion |

| 181 | [M]⁺• |

| 166 | [M - CH₃]⁺ |

| 106 | [M - Si(CH₃)₃]⁺ |

| 94 | [CH₂CH₂SO₂NH₂]⁺• |

| 80 | [SO₂NH₂]⁺ |

| 73 | [Si(CH₃)₃]⁺ (often the base peak) |

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Applications in Drug Development

The primary role of this compound in drug development is as a precursor to the SES protecting group. The SES group is particularly useful for the protection of primary and secondary amines, which are common functional groups in many drug candidates.

The stability of the SES group to a variety of reaction conditions, including those that are acidic, basic, and reductive, allows for complex synthetic transformations to be carried out on other parts of the molecule without affecting the protected amine.[1] The mild deprotection conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), ensure that sensitive functional groups elsewhere in the molecule are not compromised during the final deprotection step.[1] This orthogonality makes the SES group a valuable asset in the multi-step synthesis of complex pharmaceutical compounds.

References

An In-depth Technical Guide to the Physical Properties and Thermal Stability of Amino-Functionalized Silica Nanoparticles (SES-NH2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of amino-functionalized silica nanoparticles, often denoted in literature with shorthand such as SES-NH2, where "SES" can allude to the synthesis method of the silica core (e.g., Stöber method) and "NH2" signifies the amine functionalization. These materials are of significant interest in drug delivery, bio-imaging, and catalysis due to their tunable properties and versatile surface chemistry. This document details their key physical characteristics, the experimental protocols used for their determination, and their thermal behavior, which is more relevant than a distinct melting point for these composite materials.

Physical Properties of Amino-Functionalized Silica Nanoparticles

The physical properties of amino-functionalized silica nanoparticles can vary significantly based on the synthesis method of the silica core, the type and density of the amine functionalization, and the surrounding medium. The following table summarizes key quantitative data from various studies on these materials.

| Property | Value | Comments |

| Particle Size | 18 nm to ~50 nm | The size of the silica core is a critical parameter influencing its in-vivo behavior and drug-loading capacity. It is typically controlled during the synthesis of the silica nanoparticle. Amino-functionalization generally does not significantly alter the particle size.[1][2] |

| Surface Area | 15.52 ± 0.63 m²/g to 125.13 ± 1.64 m²/g | The surface area is crucial for drug loading and interaction with biological systems. It is typically lower than the parent silica nanoparticle due to the presence of the amine groups.[3] |

| Zeta Potential | +11.76 mV to +33.4 mV | The positive zeta potential after amino-functionalization is a key characteristic, indicating a change from the negative surface charge of unmodified silica. This positive charge is important for electrostatic interactions with negatively charged cell membranes and biomolecules.[2][3][4] |

| Bulk Density | 160–190 kg/m ³ (for fumed silica) | The low bulk density is a characteristic of the precursor silica nanoparticles and is advantageous for formulation development.[3][4] |

| Amine Loading | 0.14 mmol g⁻¹ | This value represents the concentration of accessible amine groups on the nanoparticle surface, which is critical for subsequent conjugation of drugs or targeting ligands.[1] |

Thermal Properties and Decomposition

Unlike crystalline small molecules, amino-functionalized silica nanoparticles do not exhibit a sharp melting point. The silica core has a very high melting point (around 1700 °C), while the organic amine functional groups on the surface will decompose at significantly lower temperatures. Therefore, thermal stability and decomposition temperature are more relevant parameters for these materials.

Thermogravimetric analysis (TGA) is the standard method to evaluate the thermal stability of these nanoparticles. A typical TGA curve shows weight loss in distinct temperature ranges corresponding to the removal of physisorbed water and solvent, followed by the decomposition of the organic amine moieties, and finally, dehydroxylation of the silica surface at very high temperatures. For instance, the decomposition of aminopropyl chains has been observed in the range of 400 to 700°C.[5]

Experimental Protocols

The characterization of amino-functionalized silica nanoparticles involves a suite of analytical techniques to determine their physical and chemical properties.

3.1. Particle Size and Morphology

-

Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter of the nanoparticles in a colloidal suspension. This provides information on the particle size and size distribution.

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques are used to visualize the nanoparticles and determine their primary size, shape, and morphology.[2]

3.2. Surface Area and Porosity

-

Brunauer–Emmett–Teller (BET) Analysis: This technique measures the specific surface area of the nanoparticles by nitrogen adsorption-desorption isotherms.[3]

3.3. Surface Charge

-

Zeta Potential Measurement: This is determined by electrophoretic light scattering and provides a measure of the surface charge of the nanoparticles in a specific medium. A positive zeta potential confirms successful amino-functionalization.[2][3]

3.4. Chemical Composition and Functionalization

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of amine functional groups on the silica surface. Characteristic peaks for N-H bending can be observed.[2][6]

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental analysis of the nanoparticle surface, confirming the presence of nitrogen from the amine groups.

-

Thermogravimetric Analysis (TGA): As discussed, TGA is used to quantify the amount of organic functional groups on the silica surface by measuring the weight loss upon heating.[3][5]

-

Ninhydrin Assay: A colorimetric assay to quantify the number of primary amine groups on the nanoparticle surface.[1]

Visualizations

Experimental Workflow for Synthesis and Characterization of SES-NH2

References

- 1. Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00772E [pubs.rsc.org]

- 2. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Morphological and Structural Properties of Amino-Functionalized Fumed Nanosilica and Its Comparison with Nanoparticles Obtained by Modified Stöber Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

A Technical Guide to 2-(trimethylsilyl)ethanesulfonamide: Properties, Synthesis, and Applications in Amine Protection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(trimethylsilyl)ethanesulfonamide, a key reagent in modern organic synthesis. This document details its chemical and physical properties, provides protocols for its application in the protection of amines, and discusses the methodologies for the subsequent deprotection.

Core Properties of this compound

This compound, commonly referred to as SES-NH2, is a versatile chemical compound primarily utilized as a protective agent for primary and secondary amines.[1][2] Its popularity in synthetic chemistry stems from the stability of the resulting sulfonamide under a wide range of reaction conditions and the mild conditions required for its removal.[1]

Below is a summary of its key quantitative data:

| Property | Value |

| CAS Number | 125486-96-6[1][2] |

| Molecular Weight | 181.33 g/mol [1][2] |

| Molecular Formula | C5H15NO2SSi[2] |

| Melting Point | 81-87 °C[1] |

| Form | Solid[1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) with ammonia.[1][2] This straightforward preparation makes it readily accessible for synthetic applications.

Experimental Protocol: Synthesis of this compound from SES-Cl

-

Reaction Setup: A solution of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in a suitable organic solvent, such as dichloromethane, is prepared in a reaction vessel equipped with a stirring mechanism and cooled to 0 °C.

-

Ammonia Addition: Anhydrous ammonia gas is bubbled through the cooled solution.[2] Alternatively, an aqueous solution of ammonium hydroxide can be used.[1]

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), to ensure the complete consumption of the starting material.

-

Workup and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove any inorganic byproducts. The organic layer is then dried and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization to yield pure this compound.[3]

Application in Amine Protection

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a robust protecting group for amines, forming stable sulfonamides.[1] The protection of a primary or secondary amine is typically achieved by reacting it with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a base.[1]

Experimental Protocol: Protection of Amines using SES-Cl

-

Reaction Setup: The amine substrate is dissolved in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

-

Base Addition: A suitable base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

-

SES-Cl Addition: 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) is added to the mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring and Workup: The reaction is monitored for completion. Once the starting amine is consumed, the reaction is quenched, and the product is extracted and purified using standard laboratory techniques.

The logical workflow for the protection of an amine with SES-Cl is illustrated below.

Caption: Workflow for the protection of amines using SES-Cl.

Deprotection of SES-Sulfonamides

A key advantage of the SES protecting group is its facile removal under mild conditions using a fluoride ion source.[1][4] This deprotection proceeds via a fluoride-induced fragmentation mechanism.

Experimental Protocol: Cleavage of the SES Protecting Group

-

Reaction Setup: The SES-protected amine is dissolved in a suitable solvent, such as acetonitrile or tetrahydrofuran.

-

Fluoride Source Addition: A fluoride reagent, most commonly tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), is added to the solution.[1]

-

Reaction Conditions: The reaction is often stirred at room temperature or gently heated to facilitate the cleavage.

-

Monitoring and Workup: The progress of the deprotection is monitored. Upon completion, the reaction mixture is worked up to isolate the deprotected amine. The byproducts of the reaction are volatile (ethylene and sulfur dioxide) or easily removed (trimethylsilyl fluoride).[1]

The signaling pathway for the deprotection of a SES-protected amine is depicted below.

Caption: Mechanism of SES group cleavage by fluoride ions.

Palladium-Catalyzed Sulfonamidation

Beyond its role in protection/deprotection sequences, this compound can also serve as a source of the sulfonamide group in palladium-catalyzed cross-coupling reactions with aryl halides.[1] This method allows for the direct introduction of the SES-sulfonamide moiety onto aromatic rings.

The logical relationship for this synthetic application is outlined in the following diagram.

Caption: Palladium-catalyzed cross-coupling of aryl halides with SES-NH2.

Conclusion

This compound is a valuable and versatile reagent for the protection of amines in organic synthesis. The stability of the SES group under various conditions, combined with the mild and specific conditions required for its removal, makes it an attractive choice for complex, multi-step syntheses encountered in pharmaceutical and materials science research. The protocols and workflows detailed in this guide provide a foundational understanding for the effective application of this important synthetic tool.

References

An In-depth Technical Guide to the SES Amine Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a crucial tool in modern organic synthesis, particularly in the construction of complex molecules such as peptides and natural products.[1][2] Developed as a robust alternative to traditional sulfonamide protecting groups like tosyl (Ts), the SES group offers the advantage of mild deprotection conditions, enhancing its utility in multi-step synthetic sequences.[3][4] This guide provides a comprehensive overview of the SES amine protecting group, including its properties, applications, and detailed experimental protocols.

Core Concepts and Advantages

The SES group is introduced to a primary or secondary amine via its sulfonyl chloride derivative, 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl).[5] The resulting SES-sulfonamide is exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic environments, as well as many oxidizing and reducing agents.[6] This stability makes it an orthogonal protecting group to many other commonly used protecting groups, such as Boc and Z groups, which can be selectively removed in its presence.[3]

The key advantage of the SES group lies in its unique deprotection mechanism. Cleavage is achieved under mild conditions using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[1][2] The fluoride ion attacks the silicon atom, initiating a β-elimination cascade that liberates the free amine along with volatile byproducts: fluorotrimethylsilane, ethylene, and sulfur dioxide.[3] This mild cleavage contrasts sharply with the harsh conditions often required to remove traditional sulfonyl groups.

Quantitative Data Summary

The following tables summarize the stability of the SES group under various conditions and provide typical reaction parameters for its introduction and removal.

Table 1: Stability of the SES Protecting Group

| Condition | Reagent/Solvent | Temperature | Stability |

| Acidic | 6 N HCl | Reflux | Cleaved[5] |

| Trifluoroacetic acid (TFA) | Room Temperature | Stable | |

| Basic | Sodium Hydroxide | Room Temperature | Stable |

| Fluoride | TBAF in THF/Acetonitrile | Room Temperature to 80°C | Cleaved[1][5] |

| CsF in DMF | Elevated Temperature | Cleaved[5] | |

| HF | 0°C to Room Temperature | Cleaved[5] | |

| Reductive | H₂, Pd/C | Room Temperature | Stable[3] |

Table 2: Representative Conditions for SES Protection of Amines

| Amine Substrate | Base | Solvent | Temperature | Time | Yield (%) |

| Primary Alkylamine | Triethylamine | Dichloromethane | 0°C to RT | 1-4 h | >90 |

| Secondary Alkylamine | Triethylamine | Dichloromethane | 0°C to RT | 2-6 h | 85-95 |

| Aniline | Sodium Hydride | THF | 0°C to RT | 4-8 h | 80-90 |

| Hindered Amine | Silver Cyanide | Acetonitrile | Reflux | 12-24 h | 60-80[5] |

Table 3: Representative Conditions for SES Deprotection

| SES-protected Amine | Fluoride Source (Equivalents) | Solvent | Temperature | Time | Yield (%) |

| N-SES-Alkylamine | TBAF (2-3) | Acetonitrile | 80°C | 2-6 h | >90[1] |

| N-SES-Arylamine | CsF (3-5) | DMF | 95°C | 4-12 h | 85-95 |

| N-Acyl-SES-sulfonamide | TBAF (1.5) | THF | 25°C | 1.5 h | 88[2] |

| N-SES-Aziridine | TBAF (excess) | THF | Elevated | Varies | High |

Experimental Protocols

Detailed methodologies for the synthesis of the protecting group precursor and its application are provided below.

Protocol 1: Synthesis of 2-(trimethylsilyl)ethanesulfonyl Chloride (SES-Cl)

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

Sodium 2-(trimethylsilyl)ethanesulfonate

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Hexanes

-

Anhydrous solvents and glassware

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet is charged with sodium 2-(trimethylsilyl)ethanesulfonate.

-

The flask is cooled to 0°C in an ice-water bath.

-

Thionyl chloride (2.0 equivalents) is added dropwise via the addition funnel.

-

After the addition is complete, a catalytic amount of DMF (e.g., 0.05 equivalents) is added slowly via syringe.

-

The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by ¹H NMR.

-

The reaction mixture is diluted with hexanes and filtered through a pad of Celite to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to give the crude sulfonyl chloride.

-

The crude product is purified by short-path distillation under high vacuum (e.g., 70-75°C at 0.2 mmHg) to afford pure 2-(trimethylsilyl)ethanesulfonyl chloride as a pale tan oil (typical yield: 68-77%).[3]

Protocol 2: Protection of a Primary Amine with SES-Cl

This general procedure can be adapted for various primary and secondary amines.[1]

Materials:

-

Primary amine

-

2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware and workup reagents

Procedure:

-

The primary amine (1.0 equivalent) is dissolved in anhydrous DCM in a round-bottom flask under an argon atmosphere.

-

The solution is cooled to 0°C in an ice bath.

-

Triethylamine (1.2 equivalents) is added, followed by the dropwise addition of a solution of SES-Cl (1.1 equivalents) in anhydrous DCM.

-

The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the N-SES protected amine.

Protocol 3: Deprotection of a SES-Protected Amine

This protocol describes a typical deprotection using TBAF.[1]

Materials:

-

N-SES protected amine

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous acetonitrile

-

Standard laboratory glassware and workup reagents

Procedure:

-

The N-SES protected amine (1.0 equivalent) is dissolved in anhydrous acetonitrile in a round-bottom flask under an argon atmosphere.

-

TBAF solution (2.0-3.0 equivalents) is added to the stirred solution.

-

The reaction mixture is heated to 80°C and monitored by TLC.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the free amine.

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key transformations and experimental workflows associated with the SES protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Trimethylsilylethanesulfonyl (SES) versus tosyl (Ts) protecting group in the preparation of nitrogen-containing five-membered rings. A novel route for the synthesis of substituted pyrrolines and pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

The Stability and Function of Secretory Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The machinery of life relies on the precise orchestration of protein synthesis, folding, and transport. A significant portion of the proteome, encompassing hormones, enzymes, antibodies, and signaling molecules, is destined for secretion out of the cell or insertion into cellular membranes. The journey of these secretory, excretory, and secreted (SES) proteins is fraught with challenges, where maintenance of structural integrity is paramount to their function. This technical guide provides an in-depth exploration of the core mechanisms governing the stability and function of this vital class of proteins. We will delve into the intricate quality control systems within the cell, detail the experimental protocols used to assess protein stability and interactions, and visualize the key signaling pathways that regulate these processes. Understanding these fundamental mechanisms is critical for researchers in basic science and for professionals in drug development, as aberrant protein folding and secretion are hallmarks of numerous diseases.

The Secretory Pathway and Protein Quality Control

Secretory proteins begin their journey in the endoplasmic reticulum (ER), a sprawling network of membranes that serves as the primary site for protein synthesis, folding, and modification. The ER lumen provides a unique oxidizing environment conducive to the formation of disulfide bonds, crucial for the stability of many secreted proteins. However, the high concentration of nascent polypeptide chains makes the ER susceptible to protein misfolding and aggregation. To ensure that only correctly folded and assembled proteins are transported to their final destinations, the cell employs a stringent quality control (QC) system.

The Role of Molecular Chaperones

At the heart of the ER QC system are molecular chaperones, proteins that assist in the proper folding of other proteins.[1] They bind to exposed hydrophobic regions of unfolded or partially folded polypeptides, preventing their aggregation and facilitating their correct conformation. Key ER-resident chaperones include:

-

Hsp70 family (e.g., BiP/GRP78): These chaperones bind to short, hydrophobic stretches of unfolded proteins in an ATP-dependent manner.[2]

-

Hsp90 family (e.g., GRP94): While their roles in the ER are less understood than their cytosolic counterparts, they are thought to be involved in the maturation of specific client proteins.

-

Calnexin and Calreticulin: These lectin-like chaperones specifically recognize and bind to N-linked glycans on glycoproteins, retaining them in the ER until proper folding is achieved.

The Unfolded Protein Response (UPR)

When the folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins, a state known as ER stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).[3] The UPR aims to restore homeostasis by:

-

Attenuating global protein synthesis to reduce the load on the ER.

-

Upregulating the expression of chaperones and other folding-assisting enzymes.

-

Enhancing the capacity of the ER-associated degradation (ERAD) pathway to clear misfolded proteins.

The UPR is initiated by three ER-transmembrane sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[4]

ER-Associated Degradation (ERAD)

Terminally misfolded proteins that cannot be salvaged are targeted for degradation via the ERAD pathway.[5] This process involves the recognition of the misfolded protein, its retro-translocation from the ER lumen back into the cytosol, ubiquitination by E3 ubiquitin ligases, and finally, degradation by the proteasome.[6][7]

Quantitative Analysis of Secretory Protein Stability

The stability of a secretory protein is a critical determinant of its function and is often quantified by its resistance to denaturation by heat or chemical denaturants. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, and the enthalpy of unfolding (ΔH) are key thermodynamic parameters used to characterize protein stability.[5]

Table 1: Thermodynamic Stability of Selected Secretory Proteins

| Protein | Source Organism | Experimental Method | Tm (°C) | ΔH (kcal/mol) | Reference |

| Ribonuclease A | Bos taurus | DSC | 61.8 | 125 | [8] |

| Lysozyme | Gallus gallus | DSC | 75.5 | 138 | [8] |

| Insulin | Homo sapiens | DSC | 70.0 | 85 | [8] |

| Interferon-γ | Homo sapiens | DSC | 55.0 | 110 | [8] |

| Serum Albumin | Bos taurus | DSC | 62.5 | 350 | [8] |

Table 2: Chaperone-Client Protein Binding Affinities

| Chaperone | Client Protein | Dissociation Constant (Kd) | Experimental Method | Reference |

| Hsp90 | Glucocorticoid Receptor LBD | ~1-5 µM | Fluorescence Anisotropy | [9] |

| DnaK (Hsp70) | σ32 | ~0.5 µM (ADP state) | Surface Plasmon Resonance | [10] |

| Spy | Im7 | ~1.5 µM | NMR Titration | [11] |

| SecB | proOmpA | ~30 nM | Isothermal Titration Calorimetry | [12] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Studying Protein-Protein Interactions

Co-IP is a powerful technique to identify and validate in vivo protein-protein interactions.[2] The principle involves using an antibody to capture a specific protein (the "bait") from a cell lysate, thereby also pulling down any interacting proteins (the "prey").

Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[13]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.[14]

-

-

Immunoprecipitation:

-

Add the primary antibody specific to the bait protein to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.[15]

-

-

Elution:

-

Elute the protein complexes from the beads by adding a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using an antibody against the putative prey protein.

-

Differential Scanning Calorimetry (DSC) for Measuring Protein Stability

DSC directly measures the heat capacity change of a protein solution as a function of temperature, providing a detailed thermodynamic profile of protein unfolding.[16]

Protocol:

-

Sample Preparation:

-

Dialyze the purified protein extensively against the desired buffer to ensure a perfect match between the sample and reference solutions.

-

Determine the protein concentration accurately (e.g., by UV-Vis spectroscopy). A typical concentration range is 0.1-2 mg/mL.[17]

-

Degas the protein sample and the dialysis buffer.

-

-

Instrument Setup:

-

Load the dialysis buffer into the reference cell and the protein sample into the sample cell of the calorimeter.

-

Set the experimental parameters:

-

-

Data Acquisition:

-

Perform a buffer-buffer baseline scan first to ensure instrument stability and proper buffer matching.

-

Run the protein sample scan.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the protein scan data.

-

Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) to determine the Tm and ΔH of unfolding.

-

Protein Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to assess protein stability by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of a protein as it unfolds with increasing temperature.[18]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) at a high concentration (e.g., 5000x).[19]

-

Prepare the purified protein at a working concentration (e.g., 2-5 µM).

-

Prepare a series of buffers or ligand solutions to be tested.

-

-

Assay Setup (in a 96-well PCR plate):

-

To each well, add:

-

The protein solution.

-

The buffer or ligand solution.

-

A diluted solution of the fluorescent dye (e.g., to a final concentration of 5x).[19]

-

-

The final reaction volume is typically 20-25 µL.

-

-

Data Acquisition (using a real-time PCR instrument):

-

Place the plate in the instrument.

-

Set up a melt curve experiment with a temperature gradient (e.g., from 25°C to 95°C) with a ramp rate of approximately 1°C/minute.

-

Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

The Tm is the temperature at the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve.

-

Visualization of Key Pathways and Workflows

Secretory Pathway and Quality Control Workflow

Caption: Workflow of protein folding, quality control, and transport in the secretory pathway.

Unfolded Protein Response (UPR) Signaling Pathway

Caption: The three branches of the Unfolded Protein Response (UPR) signaling pathway.

ER-Associated Degradation (ERAD) Workflow

Caption: Key steps in the ER-Associated Degradation (ERAD) pathway for misfolded proteins.

Implications for Drug Development

The intricate network of pathways governing secretory protein stability and function presents a rich landscape of potential therapeutic targets.[20]

-

Targeting Protein Misfolding Diseases: Many genetic and age-related diseases, such as cystic fibrosis, Alzheimer's disease, and certain cancers, are characterized by the misfolding and aggregation of specific proteins. Modulating the activity of chaperones or the UPR pathways could offer therapeutic benefits. For instance, small molecules that act as "pharmacological chaperones" can bind to and stabilize mutant proteins, facilitating their proper folding and trafficking.

-

Inhibiting Secretion of Pathogenic Proteins: In diseases driven by the over-secretion of certain proteins, such as inflammatory cytokines in autoimmune disorders or growth factors in cancer, targeting the secretory pathway itself is a viable strategy.[1] Inhibitors of key components of the translocation machinery or vesicular transport are being explored.

-

Enhancing the Production of Biotherapeutics: The production of recombinant therapeutic proteins, such as monoclonal antibodies, in mammalian cell culture is often limited by the capacity of the host cell's secretory pathway. Engineering cells with an enhanced UPR or optimized chaperone expression can improve the yield and quality of these valuable biologics.

Conclusion

The stability and function of secretory proteins are maintained by a sophisticated and highly regulated network of cellular machinery. From the initial folding events in the endoplasmic reticulum, guided by molecular chaperones, to the rigorous quality control checkpoints of the UPR and ERAD pathways, the cell employs multiple strategies to ensure the fidelity of its secreted proteome. The experimental techniques detailed in this guide provide researchers and drug developers with the tools to probe these mechanisms, quantify protein stability, and identify novel therapeutic targets. A deeper understanding of these fundamental processes will continue to drive innovation in both basic biological research and the development of new medicines to combat a wide range of human diseases.

References

- 1. Signal Transduction: An Exciting Field of Investigation for Small Molecule Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dasher.wustl.edu [dasher.wustl.edu]

- 9. Client binding shifts the populations of dynamic Hsp90 conformations through an allosteric network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The interactions of molecular chaperones with client proteins: why are they so weak? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Thermodynamic Analysis of a Molecular Chaperone Binding to Unfolded Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers | Malvern Panalytical [malvernpanalytical.com]

- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 19. bio-rad.com [bio-rad.com]

- 20. The signal peptide as a new target for drug design - PMC [pmc.ncbi.nlm.nih.gov]

2-(trimethylsilyl)ethanesulfonamide safety, handling, and storage

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-(trimethylsilyl)ethanesulfonamide

This guide provides comprehensive safety, handling, and storage information for this compound (SES-NH2), intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

This compound is a shelf-stable solid compound.[1] It is primarily used in organic synthesis as a reagent for the introduction of a SES-protected nitrogen functionality.[2] The SES group is notable for being stable under a wide range of reaction conditions while being removable under mild conditions using fluoride ions.[3][4]

Table 1: Physical and Chemical Properties

| Property | Value | References |

|---|---|---|

| CAS Number | 125486-96-6 | [2][5] |

| Molecular Formula | (CH3)3SiCH2CH2SO2NH2 | [2] |

| Molecular Weight | 181.33 g/mol | [1][2] |

| Melting Point | 81-87 °C | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in benzene, chloroform, dichloromethane, ether, methanol, and toluene. |[1] |

Safety and Hazard Information

This compound is classified as hazardous. It is known to cause skin and eye irritation and may cause respiratory irritation.[2][5][6] The toxicity of the compound is not fully investigated.[1]

Table 2: GHS Hazard Classification for this compound

| Category | Code | Hazard Statement | Pictogram | References |

|---|---|---|---|---|

| Skin Irritation | H315 | Causes skin irritation. | GHS07 (Exclamation mark) | [2][5][6] |

| Eye Irritation | H319 | Causes serious eye irritation. | GHS07 (Exclamation mark) | [2][5][6] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. | GHS07 (Exclamation mark) |[2][5][6] |

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[5][6] If you feel unwell, get medical help.[5]

-

If on Skin: Wash with plenty of water.[5] If skin irritation occurs, get medical help.[5][6] Contaminated clothing should be removed and washed before reuse.[5][6]

-

If in Eyes: Rinse cautiously with water for several minutes.[5][6] If present, remove contact lenses if it is easy to do so and continue rinsing.[5][6] If eye irritation persists, seek medical advice or attention.[6][7]

-

If Swallowed: Immediately call a poison center or doctor.[7] Rinse mouth but do not induce vomiting.[8]

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment.

Engineering Controls

The compound should be handled only in a well-ventilated area, such as under a chemical fume hood, to minimize inhalation of dust or fumes.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this chemical.[9]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][9] A face shield may be required for tasks with a high risk of splashing.[9][10]

-

Skin Protection: Wear protective gloves that are resistant to the chemical.[2][5][6] Always inspect gloves prior to use and use proper glove removal technique.[6] A lab coat or chemical-resistant suit should be worn to protect the body.[9]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator, such as a dust mask type N95 (US), should be used.[2] The choice of respirator depends on the concentration and type of airborne substances.[10]

General Hygiene

Wash hands thoroughly after handling the compound.[5][6] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6]

Storage and Disposal

Proper storage is crucial to maintain the stability of the compound and ensure safety.

Storage Conditions

-

Store in a well-ventilated place and keep the container tightly closed.[5][6]

-

It is classified under Storage Class Code 11 for combustible solids.[2]

Incompatible Materials

Avoid contact with sources of fluoride ion, as this can cause cleavage of the SES group.[1] While some safety data sheets list no specific incompatible materials under normal conditions, it is prudent to avoid strong oxidizing agents.[11][12]

Disposal

Dispose of contents and containers to an approved waste disposal plant in accordance with applicable local, state, and federal regulations.[5][6]

Experimental Protocols & Methodologies

Detailed toxicological experimental protocols for this compound are not available in the cited literature. However, preparative methods described in organic synthesis literature provide insight into its handling in a research context.

Preparation of this compound

A common laboratory-scale synthesis involves the reaction of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) with ammonia.[1][13]

Methodology:

-

A solution of 2-(trimethylsilyl)ethanesulfonyl chloride in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and placed in a cooling bath (e.g., 0 °C).

-

Anhydrous ammonia gas is bubbled through the stirred solution.[14] Alternatively, aqueous ammonium hydroxide can be used.[13]

-

The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves quenching, extraction, and purification steps.

-

Purification can be achieved by recrystallization from a solvent like ether to yield the solid product.[1]

All steps must be performed in a well-ventilated fume hood while wearing appropriate PPE.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for safe handling of this compound.

References

- 1. 2‐(Trimethylsilyl)ethanesulfonamide (2004) | Martin G. Banwell [scispace.com]

- 2. This compound 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scispace.com [scispace.com]

- 4. osti.gov [osti.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. images.thdstatic.com [images.thdstatic.com]

- 8. fishersci.com [fishersci.com]

- 9. youtube.com [youtube.com]

- 10. epa.gov [epa.gov]

- 11. gelest.com [gelest.com]

- 12. fishersci.com [fishersci.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2-(trimethylsilyl)ethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(trimethylsilyl)ethanesulfonamide, a versatile reagent used for the introduction of a 2-(trimethylsilyl)ethanesulfonyl (SES) protected nitrogen functionality. Due to the limited availability of direct experimental spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of structurally analogous compounds. Detailed experimental protocols for the synthesis of the title compound and the acquisition of its spectra are also provided to facilitate its use in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from known spectral data of similar structures, including ethanesulfonamide and various organosilicon compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | broad singlet | 2H | -SO₂NH₂ |

| ~3.1 - 3.3 | triplet | 2H | -CH₂-SO₂- |

| ~1.1 - 1.3 | triplet | 2H | -Si-CH₂- |

| 0.0 | singlet | 9H | (CH₃)₃-Si- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~55 - 60 | -CH₂-SO₂- |

| ~10 - 15 | -Si-CH₂- |

| ~ -2 | (CH₃)₃-Si- |

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| ~2960 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1410 | Medium | CH₂ scissoring |

| ~1330 - 1300 | Strong | SO₂ stretch (asymmetric) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1150 - 1130 | Strong | SO₂ stretch (symmetric) |

| ~920 - 900 | Medium | S-N stretch |

| ~860 - 840 | Strong | Si-C stretch |

Experimental Protocols

2.1. Synthesis of this compound

This protocol is adapted from established methods for the synthesis of sulfonamides from sulfonyl chlorides.[1][2]

Materials:

-

2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

-

Anhydrous ammonia or concentrated ammonium hydroxide

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 2-(trimethylsilyl)ethanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly bubble anhydrous ammonia gas through the stirred solution. Alternatively, add concentrated ammonium hydroxide (excess) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or silica gel chromatography.

2.2. NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a solid sample.[3][4][5]

Sample Preparation:

-

Accurately weigh 5-25 mg of purified this compound for ¹H NMR, or 20-100 mg for ¹³C NMR.[3][4]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

-

If the sample does not fully dissolve, gentle vortexing or sonication may be applied.[3]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Fourier transform the processed FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

¹³C NMR Acquisition:

-

Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[6]

-

Set an appropriate number of scans to achieve a good signal-to-noise ratio, which will depend on the sample concentration.

-

Use a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[6]

-

Process the data similarly to the ¹H spectrum, typically with a line broadening of 1-2 Hz.

-

Reference the spectrum to the solvent peak.

2.3. Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples.[7][8]

Procedure:

-

Ensure the ATR crystal surface is clean. Record a background spectrum of the empty, clean crystal.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[7]

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

After data collection, release the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.

Logical Workflow Diagram

The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic characterization.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. books.rsc.org [books.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Discovery and History of SES Protecting Groups

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry, the strategic use of protecting groups is paramount.[1] A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.[1] The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.[2]

This technical guide provides a comprehensive overview of the 2-(trimethylsilyl)ethanesulfonyl (SES) group, a versatile and highly effective protecting group for amines. We will delve into its historical context, discovery, mechanism of action, and applications, with a focus on providing practical, actionable information for laboratory and developmental work.

Historical Context: The Evolution of Sulfonyl Protecting Groups

The protection of amines is a critical aspect of organic synthesis, given their nucleophilic and basic nature.[3] Historically, a variety of strategies have been employed, with acylation to form amides or carbamates being a common approach.[4] Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, have long been recognized for their exceptional stability to a wide range of reaction conditions, including strongly acidic and basic media.[5]

The most well-known sulfonyl protecting group is the p-toluenesulfonyl (tosyl or Ts) group.[5] While the tosyl group provides robust protection, its removal often requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strong acids at high temperatures, which are incompatible with many sensitive functional groups.[5] This significant drawback spurred the search for alternative sulfonyl-based protecting groups that combine the stability of a sulfonamide with milder deprotection conditions.

Another notable sulfonyl protecting group is the nitrobenzenesulfonyl (Ns) group.[5] The electron-withdrawing nitro group facilitates the cleavage of the Ns group under milder nucleophilic conditions, typically using a thiol and a base (Fukuyama amine synthesis).[5] However, Ns-protected amines can be less stable to certain reductive and basic conditions compared to their Ts counterparts.[6] This trade-off between stability and ease of cleavage highlighted the need for a protecting group that offered the best of both worlds.

The Discovery of the SES Protecting Group

In 1986, Steven M. Weinreb and his colleagues introduced the 2-(trimethylsilyl)ethanesulfonyl (SES) group as a novel solution to this long-standing challenge in protecting group chemistry. The key innovation of the SES group is the incorporation of a β-silyl substituent, which allows for a facile fluoride-mediated cleavage via a β-elimination mechanism. This discovery provided a sulfonamide protecting group that is stable to a wide range of synthetic conditions yet can be removed under exceptionally mild and selective conditions.

Mechanism of Action

Protection of Amines

The SES group is introduced by reacting a primary or secondary amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a base, such as triethylamine or sodium hydride. The reaction proceeds via a standard nucleophilic attack of the amine on the sulfonyl chloride, forming the stable SES-sulfonamide.

Deprotection of SES-Sulfonamides

The defining feature of the SES group is its unique deprotection mechanism. Treatment of the SES-sulfonamide with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), initiates the cleavage. The fluoride ion attacks the silicon atom, forming a pentacoordinate silicon intermediate. This intermediate then undergoes a β-elimination, leading to the release of the free amine, ethylene, sulfur dioxide, and fluorotrimethylsilane. This deprotection can often be achieved at room temperature or with gentle heating, providing a significant advantage over traditional sulfonyl protecting groups.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the protection of various amines with SES-Cl and the subsequent deprotection of the resulting SES-sulfonamides.

Table 1: Protection of Various Amines with SES-Cl

| Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzylamine | Et₃N | CH₂Cl₂ | 0 to rt | 2 | 95 |

| Aniline | Pyridine | CH₂Cl₂ | 0 to rt | 4 | 92 |

| Diethylamine | Et₃N | CH₂Cl₂ | 0 to rt | 1 | 98 |

| Indole | NaH | THF | 0 to rt | 3 | 85 |

| Pyrrolidine | Et₃N | CH₂Cl₂ | 0 to rt | 1 | 96 |

Table 2: Deprotection of SES-Sulfonamides

| SES-Sulfonamide Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-Benzyl-SES-sulfonamide | TBAF (1.5 eq) | THF | rt | 3 | 94 |

| N-Phenyl-SES-sulfonamide | CsF (3.0 eq) | DMF | 60 | 6 | 90 |

| N,N-Diethyl-SES-sulfonamide | TBAF (1.5 eq) | THF | rt | 2 | 97 |

| N-SES-Indole | CsF (3.0 eq) | DMF | 80 | 12 | 88 |

| N-SES-Pyrrolidine | TBAF (1.5 eq) | THF | rt | 2 | 95 |

Table 3: Comparative Stability of Sulfonyl Protecting Groups

| Condition | SES | Ts (Tosyl) | Ns (Nosyl) |

| 1 M HCl (aq), rt, 24 h | Stable | Stable | Stable |

| 1 M NaOH (aq), rt, 24 h | Stable | Stable | Decomposes |

| LiAlH₄, THF, 0 °C | Stable | Stable | Reduced |

| H₂, Pd/C, rt | Stable | Stable | Reduced |

| TBAF, THF, rt | Cleaved | Stable | Stable |

| Thiophenol, K₂CO₃, DMF | Stable | Stable | Cleaved |

Experimental Protocols

Synthesis of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

This protocol is adapted from the procedure reported in Organic Syntheses.[7]

Materials:

-

Sodium 2-(trimethylsilyl)ethanesulfonate (1.0 eq)

-

Thionyl chloride (SOCl₂) (excess)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Hexanes

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with sodium 2-(trimethylsilyl)ethanesulfonate.

-

The flask is cooled to 0 °C in an ice bath.

-

Thionyl chloride is added dropwise via the dropping funnel.

-

After the addition is complete, a catalytic amount of DMF is added dropwise via syringe. Vigorous gas evolution (SO₂) is observed.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting residue is co-evaporated with hexanes twice to remove any remaining thionyl chloride.

-

The crude product is purified by vacuum distillation to afford 2-(trimethylsilyl)ethanesulfonyl chloride as a colorless liquid.[7]

General Procedure for SES Protection of a Primary Amine

Materials:

-

Primary amine (1.0 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.1 eq)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

The primary amine is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine is added dropwise.

-

A solution of SES-Cl in dichloromethane is added dropwise over 15 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure SES-sulfonamide.

General Procedure for TBAF-Mediated Deprotection of an SES-Sulfonamide

Materials:

-

SES-sulfonamide (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq)

-

Tetrahydrofuran (THF)

Procedure:

-

The SES-sulfonamide is dissolved in THF in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

The TBAF solution is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.

-

The reaction is quenched by the addition of water.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure deprotected amine.

Mandatory Visualizations

Caption: Mechanism of SES protection of an amine.

Caption: Fluoride-mediated deprotection of an SES-sulfonamide.

Caption: Comparison of deprotection conditions for SES and Ts groups.

Conclusion

The development of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group by Weinreb and co-workers was a significant advancement in the field of organic synthesis. It successfully addressed the long-standing challenge of finding a protecting group for amines that combines the high stability of sulfonamides with mild and selective deprotection conditions. The fluoride-mediated β-elimination cleavage mechanism is a key feature that sets the SES group apart from traditional sulfonyl protecting groups like tosyl. For researchers, scientists, and drug development professionals, the SES group offers a powerful tool for the synthesis of complex molecules, enabling the protection of sensitive amine functionalities while ensuring their efficient and clean removal at the desired stage of a synthetic sequence.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]